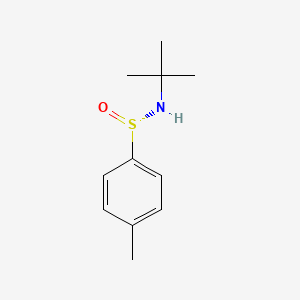
N-tert-Butyl-4-methylbenzene-1-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-4-methylbenzene-1-sulfinamide is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a sulfinamide functional group, which is characterized by a sulfur atom bonded to a nitrogen atom and an oxygen atom. The presence of the tert-butyl and methyl groups further enhances its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-methylbenzene-1-sulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfinamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for the efficient production of the compound while minimizing waste and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-4-methylbenzene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfenamides.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
N-tert-Butyl-4-methylbenzene-1-sulfinamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-4-methylbenzene-1-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The sulfinamide group can coordinate with various substrates, facilitating their transformation into desired products with high enantioselectivity. This coordination is achieved through interactions with molecular targets and pathways involved in the reaction process .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group but differ in their substituents and overall structure.
Sulfenamides: These compounds are similar in that they contain sulfur-nitrogen bonds but differ in their oxidation states and reactivity.
Sulfoximines: These compounds have a similar sulfur-nitrogen-oxygen framework but exhibit different chemical properties and applications.
Uniqueness
N-tert-Butyl-4-methylbenzene-1-sulfinamide stands out due to its unique combination of tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it a valuable compound in various synthetic applications, particularly in asymmetric synthesis and the development of new materials .
Propiedades
Número CAS |
169330-84-1 |
|---|---|
Fórmula molecular |
C11H17NOS |
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
(S)-N-tert-butyl-4-methylbenzenesulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)14(13)12-11(2,3)4/h5-8,12H,1-4H3/t14-/m0/s1 |
Clave InChI |
HEMOQAGOYCCAPF-AWEZNQCLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)NC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
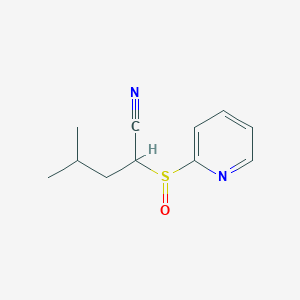
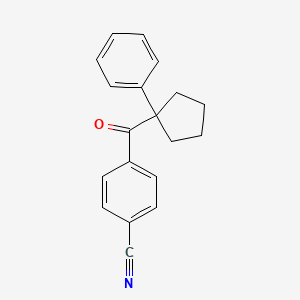

![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
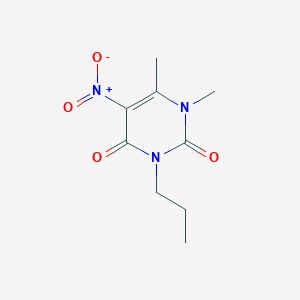
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)

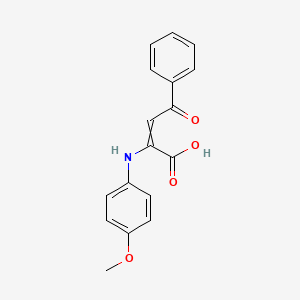
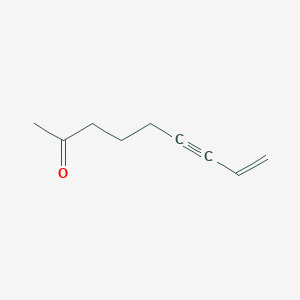
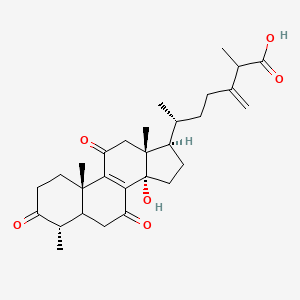
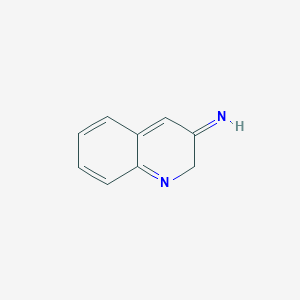
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
